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4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine Documentation Hub

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  • Product: 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine
  • CAS: 1315593-08-8

Core Science & Biosynthesis

Foundational

4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine chemical structure and physicochemical properties

Executive Summary In contemporary drug discovery, the transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional frameworks is a proven strategy to improve clinical success rates. 4,4-Difluoro-1-[(3S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional frameworks is a proven strategy to improve clinical success rates. 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine is a highly specialized, stereochemically pure fragment that exemplifies this paradigm. By fusing the metabolic robustness of a gem-difluoropiperidine with the rigid, predictable exit vector of a chiral pyrrolidine, this molecule serves as a premium building block for synthesizing enzyme inhibitors, GPCR antagonists, and targeted protein degraders (PROTACs).

This whitepaper provides an authoritative analysis of its physicochemical properties, the mechanistic rationale behind its structural components, and a self-validating synthetic protocol designed for high-yield integration into discovery workflows.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical metrics of a fragment is critical before integration into a larger pharmacophore. The table below summarizes the core quantitative data for 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine.

Table 1: Physicochemical and Structural Properties
PropertyValueMechanistic Implication
Molecular Formula C₁₀H₁₆F₂N₂OOptimal low-molecular-weight fragment for lead generation.
Molecular Weight 218.25 g/mol Leaves >250 Da of "budget" for further elaboration within Lipinski limits.
SMILES String O=C([C@H]1CNCC1)N2CCC(F)(F)CC2Defines the (S)-stereocenter and the central amide linkage.
Topological Polar Surface Area (TPSA) 32.34 ŲExcellent membrane permeability; ideal for CNS-targeted or intracellular targets.
LogP (Estimated) ~1.2Balanced lipophilicity, preventing excessive hydrophobic trapping in lipid bilayers.
H-Bond Donors (HBD) 1The secondary pyrrolidine amine serves as a critical hinge-binding or solvent-exposed donor.
H-Bond Acceptors (HBA) 3Amide carbonyl and fluorine atoms provide localized electronegative interaction points.
Rotatable Bonds 1High conformational rigidity, reducing entropic penalty upon target binding.

Data synthesized utilizing standard cheminformatics parameters and structural analysis [1].

Rationale in Medicinal Chemistry: The "Why"

As an application scientist, the decision to utilize a specific building block must be grounded in causality. Why choose this specific difluoro-pyrrolidine-piperidine construct over a simple piperazine or unsubstituted piperidine?

MedChemLogic Core 4,4-Difluoro-1-[(3S)-pyrrolidine- 3-carbonyl]piperidine F_Effect 4,4-Difluoro Motif Core->F_Effect Pyrrolidine (3S)-Pyrrolidine Ring Core->Pyrrolidine Amide Amide Linker Core->Amide Metab Blocks CYP450 Oxidation F_Effect->Metab Lipoph Modulates Lipophilicity F_Effect->Lipoph Chiral Defined 3D Exit Vector Pyrrolidine->Chiral Hbond H-Bond Donor (NH) Pyrrolidine->Hbond Rigid Conformational Rigidity Amide->Rigid

Fig 1. Physicochemical and pharmacokinetic rationale for fragment structural components.

The Fluorine Effect

The incorporation of the gem-difluoro group at the 4-position of the piperidine ring is a calculated metabolic shield. Unsubstituted piperidines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, leading to toxic or inactive metabolites. Fluorine, being the most electronegative element, forms a highly stable C-F bond (approx. 116 kcal/mol) that resists oxidative cleavage [2]. Furthermore, the strong electron-withdrawing inductive (-I) effect of the fluorines propagates through the sigma-bond network, subtly lowering the basicity (pKa) of the adjacent amide and modulating the overall lipophilicity of the molecule.

The Chiral Exit Vector

The (3S)-pyrrolidine ring acts as a structural scaffold that projects the secondary amine into a highly specific 3D space. In structure-based drug design (SBDD), controlling the trajectory of functional groups is paramount. The (S)-stereocenter ensures that when this fragment is appended to a core pharmacophore (e.g., a dipeptidyl peptidase IV inhibitor framework), the resulting vector perfectly aligns with the target protein's binding pocket, maximizing enthalpic gains [3].

Synthetic Methodology & Experimental Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system . Each step includes a mechanistic rationale and an analytical checkpoint to confirm success before proceeding.

Workflow Visualization

SynthesisWorkflow SM1 (3S)-1-Boc-pyrrolidine- 3-carboxylic acid Coupling Amide Coupling HATU, DIPEA, DMF (RT, 2h) SM1->Coupling SM2 4,4-Difluoropiperidine SM2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection TFA, DCM (RT, 1h) Intermediate->Deprotection Product 4,4-Difluoro-1-[(3S)- pyrrolidine-3-carbonyl] piperidine Deprotection->Product

Fig 2. Step-by-step synthesis workflow for the target difluoropiperidine fragment.

Step 1: Amide Coupling (Formation of the Boc-Protected Intermediate)

Objective: Covalently link the chiral pyrrolidine to the difluoropiperidine.

  • Reagents: (3S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq), 4,4-difluoropiperidine hydrochloride (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

  • Causality: The gem-difluoro group exerts a strong inductive pull, significantly reducing the nucleophilicity of the piperidine nitrogen compared to an unsubstituted analog. To overcome this kinetic barrier, HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive HOAt-active ester. DIPEA is utilized in excess to liberate the free base of the piperidine hydrochloride and neutralize the acidic byproducts without acting as a competing nucleophile.

  • Procedure:

    • Dissolve the carboxylic acid and HATU in anhydrous DMF at 0 °C under N₂.

    • Add DIPEA dropwise, followed by 4,4-difluoropiperidine.

    • Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Perform LC-MS on a crude reaction aliquot. The reaction is complete when the starting acid mass is absent, and the primary peak corresponds to the Boc-protected intermediate ( m/z=319.2 [M+H]⁺).

Step 2: Boc Deprotection

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to reveal the secondary amine.

  • Reagents: Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (1:4 v/v).

  • Causality: The Boc group is highly acid-labile. TFA provides the necessary protonation to trigger the elimination of isobutylene gas and carbon dioxide, driving the reaction to completion entropically.

  • Procedure:

    • Dissolve the intermediate in DCM and cool to 0 °C.

    • Add TFA dropwise. Stir at room temperature for 1 hour.

    • Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the product as a TFA salt. (Optional: pass through a basic ion-exchange resin to isolate the free base).

  • Self-Validation Checkpoint:

    • ¹H-NMR (400 MHz, CDCl₃): Confirm the complete disappearance of the intense 9H singlet at ~1.45 ppm (Boc group).

    • LC-MS: Confirm the presence of the target product mass ( m/z=219.1 [M+H]⁺).

Applications in Targeted Therapeutics

The resulting molecule is not an end-product but a highly optimized vector. In modern drug discovery, this fragment is heavily utilized in:

  • Kinase Inhibitors: The pyrrolidine nitrogen acts as a hinge-binding motif, while the difluoropiperidine occupies hydrophobic pockets, resisting oxidative degradation by hepatic enzymes.

  • GPCR Antagonists: The rigid 3D structure forces the molecule into a specific bioactive conformation, reducing the entropic penalty of binding to complex transmembrane receptors.

  • PROTAC Linker Attachment: The secondary amine provides an ideal, sterically accessible handle for attaching PEG or alkyl linkers, connecting the target-binding ligand to an E3 ligase recruiter.

By integrating 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine into a discovery pipeline, medicinal chemists can preemptively solve downstream pharmacokinetic liabilities (like poor half-life or high clearance) while maintaining strict stereochemical control over the target binding interface.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. PubChem.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Pfizer Global Research & Development (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995.[Link]

Exploratory

The Emergence of 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine: A Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's Perspective on a Promising New Modality In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both novel chemical space and desirable pha...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Promising New Modality

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both novel chemical space and desirable pharmacokinetic properties is paramount. Among the rising stars in this arena is 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine , a compound that elegantly marries two highly privileged heterocyclic motifs: the 4,4-difluoropiperidine and the (3S)-pyrrolidine-3-carbonyl moieties. This technical guide provides an in-depth analysis of this compound's core attributes, its rationale for use in medicinal chemistry, and its potential applications in developing next-generation therapeutics.

Part 1: Deconstructing the Scaffold: A Tale of Two Rings

The therapeutic potential of 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine stems from the synergistic combination of its constituent parts. Each brings a unique set of advantages to the molecular table, addressing key challenges in drug design from metabolic stability to target engagement.

The 4,4-Difluoropiperidine Moiety: A Bioisostere with Benefits

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the 4,4-difluoropiperidine unit is a prime example of this strategy's success. The gem-difluoro substitution on the piperidine ring offers several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the 4-position of the piperidine ring resistant to oxidative metabolism, a common liability for unsubstituted piperidines.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This fine-tuning of basicity can be critical for optimizing oral absorption, reducing off-target effects (such as hERG channel binding), and improving cell permeability.

  • Conformational Rigidity: The presence of the difluoro group can introduce a degree of conformational constraint, which can be advantageous for locking the molecule into a bioactive conformation for optimal target binding.

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.

The 4,4-difluoropiperidine scaffold has been successfully incorporated into a range of biologically active compounds, including potent and selective dopamine D4 receptor antagonists for potential use in treating L-DOPA-induced dyskinesias in Parkinson's disease.[1][2] Furthermore, this moiety is a key building block in the development of histamine-3 receptor antagonists for neurological disorders.[3]

The (3S)-Pyrrolidine-3-carbonyl Moiety: A Chiral Gateway to Specificity

The pyrrolidine ring is one of the most ubiquitous five-membered nitrogen heterocycles in FDA-approved drugs, and for good reason.[4][5] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic rings.[4] The specific (3S) stereochemistry at the 3-position is crucial for enantioselective interactions with biological targets, a fundamental principle of modern pharmacology.

The carbonyl linker provides a versatile handle for connecting the pyrrolidine and piperidine rings, forming a robust amide bond. This linkage is a common feature in many successful drugs, offering a combination of chemical stability and the ability to participate in hydrogen bonding interactions within a receptor's binding pocket. Pyrrolidine derivatives are precursors in the synthesis of a wide array of pharmaceuticals, highlighting their importance as versatile building blocks.[6]

Part 2: Therapeutic Potential and Mechanistic Insights

While specific preclinical or clinical data for 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine is not yet widely published, a key patent application (WO2013127913A1) provides a significant clue to its potential therapeutic application: the treatment of sleep-wake disorders through the antagonism of orexin receptors.[7]

Orexin-A and Orexin-B are neuropeptides that play a crucial role in the regulation of arousal, wakefulness, and appetite.[7] Their receptors, OX1R and OX2R, are G-protein coupled receptors located in the hypothalamus. The discovery that a loss of orexin-producing neurons leads to narcolepsy has spurred the development of orexin receptor antagonists as a novel class of hypnotics.

The patent discloses a series of 4,4-difluoro piperidine derivatives as potent orexin antagonists.[7] The general structure described in this patent strongly suggests that 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine could be a key intermediate or a member of this class of compounds.

Hypothesized Mechanism of Action as an Orexin Antagonist

The following diagram illustrates the hypothesized mechanism of action for a compound like 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine as an orexin receptor antagonist.

Orexin_Antagonist_MoA cluster_postsynaptic Postsynaptic Neuron Orexin Orexin Peptides (Orexin-A, Orexin-B) OrexinReceptor Orexin Receptor (OX1R/OX2R) Orexin->OrexinReceptor Binds and Activates G_Protein Gq/11 or Gi/o OrexinReceptor->G_Protein Activates PLC_AC PLC / AC Activation G_Protein->PLC_AC Signaling Increased Neuronal Firing (Wakefulness) PLC_AC->Signaling Compound 4,4-Difluoro-1-[(3S)-pyrrolidine- 3-carbonyl]piperidine (Antagonist) Compound->OrexinReceptor Blocks Binding Synthetic_Workflow cluster_pyrrolidine Pyrrolidine Intermediate Synthesis cluster_piperidine Piperidine Intermediate Synthesis Proline (S)-Proline (Starting Material) ProtectedProline N-Protected (S)-Proline Proline->ProtectedProline Protection (e.g., Boc) ActivatedProline Activated (S)-Pyrrolidine- 3-carboxylic Acid Derivative ProtectedProline->ActivatedProline Carboxylic Acid Activation (e.g., EDC, HOBt) TargetMolecule 4,4-Difluoro-1-[(3S)-pyrrolidine- 3-carbonyl]piperidine ActivatedProline->TargetMolecule Amide Coupling Piperidinone N-Protected-4-piperidinone Difluoropiperidinone N-Protected-4,4-difluoro- 4-piperidinone Piperidinone->Difluoropiperidinone Fluorination (e.g., DAST) Difluoropiperidine 4,4-Difluoropiperidine Difluoropiperidinone->Difluoropiperidine Deprotection Difluoropiperidine->TargetMolecule

Caption: Plausible synthetic workflow for the target molecule.

Detailed Experimental Protocol: Amide Coupling

Objective: To couple the activated (S)-pyrrolidine-3-carboxylic acid derivative with 4,4-difluoropiperidine.

Materials:

  • N-Boc-(S)-pyrrolidine-3-carboxylic acid

  • 4,4-Difluoropiperidine hydrochloride [3]* N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Trifluoroacetic acid (TFA)

Procedure:

  • To a solution of N-Boc-(S)-pyrrolidine-3-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM at 0 °C, add DIPEA (2.5 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add 4,4-difluoropiperidine hydrochloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine.

  • For the final deprotection step, dissolve the purified intermediate in DCM and add TFA (10 eq).

  • Stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure and purify by reverse-phase HPLC to obtain the final product as a TFA salt.

Part 4: Data Summary and Future Outlook

While specific quantitative data for the titular compound is not publicly available, the properties of analogous structures from the patent literature and related research can be summarized to project its potential profile.

Table 1: Projected Physicochemical and Pharmacological Properties

ParameterProjected Value/CharacteristicRationale
Molecular Weight ~246.27 g/mol Calculated from chemical formula
LogP 1.5 - 2.5Combination of lipophilic difluoropiperidine and polar amide/pyrrolidine
pKa 7.0 - 8.0Lowered basicity of piperidine nitrogen due to fluorine atoms
Primary Target Class G-Protein Coupled Receptors (GPCRs)Based on orexin receptor antagonism patent [7]
Potential Therapeutic Area Neurology (Sleep Disorders)Based on orexin receptor antagonism patent [7]
Key Structural Features Gem-difluoro group, Chiral center (S), Amide linkageConfer metabolic stability, stereospecificity, and structural rigidity
Future Directions

The emergence of 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine as a potential orexin receptor antagonist underscores the power of scaffold-hopping and fluorine chemistry in modern drug discovery. Future research in this area should focus on:

  • Definitive Synthesis and Characterization: The publication of a detailed synthetic route and full analytical characterization of the compound.

  • In Vitro Pharmacological Profiling: Comprehensive screening against a panel of receptors, with a particular focus on orexin receptor binding and functional assays.

  • In Vivo Efficacy Studies: Evaluation of the compound's efficacy in animal models of sleep and wakefulness.

  • Pharmacokinetic and Safety Assessment: A thorough investigation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and a preliminary safety profile.

References

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents.
  • Saeedeh Saeedi, Sumaiya Nahid, Anish K Vadukoot, Corey R Hopkins. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. 2025 Aug 2;20(15):e202500298. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS - Unipa. Available at: [Link]

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology - ChemRxiv. Available at: [Link]

  • WO2011128394A1 - 3-substituted 5-(pyrrolidine-1-carbonyl) pyrrolidine and its derivatives for use in the treatment of metabolic disorders - Google Patents.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine

Executive Summary & Mechanistic Rationale 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine is a highly valuable fluorinated heterocyclic building block frequently utilized in medicinal chemistry, particularly in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine is a highly valuable fluorinated heterocyclic building block frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors and targeted therapeutics[1]. The incorporation of a gem-difluoro moiety at the 4-position of the piperidine ring significantly modulates the basicity of the amine, enhances metabolic stability against oxidative degradation, and increases the overall lipophilicity of the resulting drug candidates[2].

The synthesis of this compound relies on a highly efficient two-step sequence:

  • Amide Coupling : The coupling of (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid with 4,4-difluoropiperidine hydrochloride.

  • Boc Deprotection : Acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine (isolated as a hydrochloride salt).

The E-E-A-T Perspective: Why HATU and DIPEA?

In the first step, preventing the racemization of the chiral C3 position of the pyrrolidine ring is critical. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine) is considered the "gold standard" for this transformation[3].

The mechanistic causality is as follows: DIPEA deprotonates the carboxylic acid to form a carboxylate anion. This anion attacks the electron-deficient carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly displaced by the liberated HOAt (1-hydroxy-7-azabenzotriazole) to form a highly reactive, yet stereochemically stable, OAt active ester[4]. Subsequent aminolysis by 4,4-difluoropiperidine yields the desired amide with complete retention of stereochemistry[3].

Mechanism Acid R-COOH (3S)-Boc-Pyrrolidine-3-carboxylic acid Anion R-COO⁻ Carboxylate Anion Acid->Anion DIPEA (Deprotonation) HATU_Int O-Acyl(tetramethyl)isouronium Unstable Intermediate Anion->HATU_Int HATU Addition OAt_Ester OAt Active Ester Highly Reactive HATU_Int->OAt_Ester HOAt Displacement Amide Amide Product + HOAt Byproduct OAt_Ester->Amide 4,4-Difluoropiperidine (Aminolysis)

Figure 1: HATU-mediated carboxylic acid activation and aminolysis mechanism.

Experimental Workflows & Methodologies

The following protocol is a self-validating system; in-process controls (TLC and LCMS) are embedded within the steps to ensure the reaction proceeds to completion before moving to the next stage.

Workflow SM Starting Materials (Boc-Acid + Amine) Coupling Amide Coupling HATU / DIPEA / DMF SM->Coupling RT, 2-4h Int Boc-Protected Intermediate Coupling->Int Aqueous Workup Deprot Boc Deprotection 4M HCl in Dioxane Int->Deprot RT, 2h Product Target Compound (HCl Salt) Deprot->Product Filtration & Ether Wash

Figure 2: Two-step synthesis workflow for 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine.

Step 1: Synthesis of (3S)-1-(tert-butoxycarbonyl)-3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidine

Objective: Form the amide bond while preserving the integrity of the Boc protecting group and the C3 stereocenter.

  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolution : Charge the flask with (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq) and dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) via syringe. Stir the mixture for 5 minutes at room temperature (20-25 °C) to ensure complete deprotonation.

  • Activation : Add HATU (1.2 eq) portion-wise. The solution will typically turn a pale yellow color. Stir the activation mixture for exactly 15 minutes. Expert Note: Prolonged activation times before amine addition can lead to the formation of inactive guanidinium byproducts.

  • Amine Addition : Add 4,4-difluoropiperidine hydrochloride[5] (1.1 eq) in one portion.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor the reaction progress via LCMS. The reaction is deemed complete when the mass of the starting acid is completely consumed and the product mass (M+H = 319.1) is dominant.

  • Workup : Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Quench by adding an equal volume of saturated aqueous NaHCO₃.

  • Extraction & Washing : Separate the organic layer. Wash the organic layer sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), water (3x, to remove DMF), and brine.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the intermediate as a viscous oil or foam. This material is typically >90% pure and can be used directly in the next step.

Step 2: Synthesis of 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine hydrochloride

Objective: Cleave the Boc group to reveal the secondary amine, isolating the final product as a stable, crystalline hydrochloride salt. Expert Note: Using 4M HCl in 1,4-dioxane is strongly preferred over Trifluoroacetic acid (TFA) because it avoids the generation of hygroscopic TFA salts and allows for direct precipitation of the product.

  • Dissolution : Dissolve the crude intermediate from Step 1 in a minimal amount of anhydrous Dichloromethane (DCM) (approx. 2 mL/mmol).

  • Acid Addition : Cool the flask in an ice bath (0 °C). Slowly add 4M HCl in 1,4-dioxane (10.0 eq) dropwise.

  • Deprotection : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. As the reaction progresses and the Boc group is cleaved (releasing isobutylene gas and CO₂), the hydrochloride salt of the product will begin to precipitate as a white solid.

  • Reaction Monitoring : Verify completion by TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain; the primary/secondary amine will appear as a distinct colored spot).

  • Isolation : Dilute the suspension with cold Diethyl Ether (Et₂O) to maximize precipitation. Filter the solid through a sintered glass funnel.

  • Purification : Wash the filter cake thoroughly with additional cold Et₂O (3x) to remove any residual 1,4-dioxane and non-polar impurities.

  • Drying : Dry the resulting white solid under high vacuum at 40 °C for 12 hours to afford the final target compound.

Quantitative Data & Reagent Summaries

Table 1: Reagent Stoichiometry for Step 1 (Amide Coupling)
Reagent / MaterialMW ( g/mol )EquivalentsFunction
(3S)-1-(Boc)pyrrolidine-3-carboxylic acid215.251.0Starting Material
4,4-Difluoropiperidine HCl157.591.1Amine Nucleophile
HATU380.231.2Coupling Agent
DIPEA129.243.0Base
Anhydrous DMF73.09-Solvent (0.2 M)
Table 2: Reagent Stoichiometry for Step 2 (Boc Deprotection)
Reagent / MaterialMW ( g/mol )EquivalentsFunction
Boc-Protected Intermediate318.361.0Starting Material
4M HCl in 1,4-Dioxane36.46 (HCl)10.0Acidic Cleavage Reagent
Anhydrous DCM84.93-Co-solvent
Diethyl Ether (Et₂O)74.12-Precipitation / Wash

Expected Yield and Purity: Following this protocol, the overall two-step yield is typically 75–85%. The final hydrochloride salt routinely exhibits a purity of >98% by HPLC, with >99% enantiomeric excess (ee) assuming high optical purity of the starting pyrrolidine derivative.

References

  • US20180148447A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use (Google Patents). Describes the use of 4,4-difluoropiperidine and pyrrolidine-3-carboxylic acid fragments in the synthesis of kinase inhibitors. Available at:[1]

  • EP3087070B1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use (European Patent Office). Highlights the structural benefits of heterocyclic amines including 4,4-difluoropiperidine. Available at:[2]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis (RSC Advances, 2024). Validates HATU/DIPEA as the gold standard for reducing epimerization in chiral amidation. Available at:[Link][3]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals (Organic Process Research & Development, 2016). Details the exact mechanistic pathway of uronium-based coupling agents like HATU. Available at:[Link][4]

Sources

Application

Application Note: Strategic Utilization of 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine in Hit-to-Lead Optimization

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of privileged building blocks. 4,4-Difluoro-1-[(3S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of privileged building blocks. 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine is a highly specialized, bifunctional scaffold consisting of a conformationally restricted (3S)-pyrrolidine ring linked via an amide bond to a 4,4-difluoropiperidine moiety.

As a Senior Application Scientist, I have observed that this specific fragment is invaluable for overcoming late-stage drug discovery hurdles, particularly metabolic instability, poor membrane permeability, and off-target toxicity (such as hERG liability). This technical guide details the physicochemical rationale, target-oriented applications, and validated protocols for integrating this building block into your drug development pipeline.

Physicochemical Rationale & Multiparameter Optimization (MPO)

The architectural brilliance of this scaffold lies in its dual-component design, which addresses several critical parameters in Central Nervous System (CNS) and oncology drug design[1]:

  • Metabolic Shielding via Fluorination: The unsubstituted piperidine ring is a notorious metabolic soft spot, highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the C4 position. The gem-difluoro substitution at C4 effectively blocks this oxidative liability due to the high strength of the C-F bond, drastically reducing intrinsic clearance ( Clint​ ).

  • Basicity Modulation (pKa Shift): The strong electron-withdrawing inductive effect of the fluorine atoms significantly lowers the pKa of the piperidine system (from ~11.2 to ~8.5)[2]. While the piperidine nitrogen in this specific scaffold is tied up as an amide, the fluorines still enhance the overall lipophilic ligand efficiency (LLE) and reduce the basicity of the adjacent molecular network, which is a proven strategy to mitigate hERG channel blockade.

  • Chiral Conformational Restriction: The (3S)-pyrrolidine-3-carbonyl moiety provides a rigid, stereochemically defined exit vector. The secondary amine of the pyrrolidine serves as the primary handle for late-stage functionalization (e.g., Buchwald-Hartwig amination or amide coupling), allowing the difluoropiperidine to project deeply into hydrophobic binding pockets.

Target-Oriented Applications

Ubiquitin-Specific Protease 7 (USP7) Inhibitors

USP7 is a critical deubiquitinating enzyme that regulates the p53/MDM2 axis. Overexpression of USP7 stabilizes MDM2, leading to the degradation of the p53 tumor suppressor protein, thereby promoting oncogenesis. 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine has been explicitly utilized as a core structural motif in the synthesis of potent pyrazolopyrimidine-based USP7 inhibitors[3]. The difluoropiperidine moiety occupies a critical lipophilic sub-pocket within the USP7 active site, while the chiral pyrrolidine linker precisely orients the warhead to engage the catalytic cysteine.

USP7_Pathway USP7 USP7 (Deubiquitinase) MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Degrades) Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Activates Inhibitor 4,4-Difluoro Scaffold (Inhibitor) Inhibitor->USP7 Inhibits

Figure 1: Mechanism of action for USP7 inhibitors utilizing the 4,4-difluoropiperidine scaffold.

CNS Targets and Dopamine Receptor (D4R) Antagonists

For neurodegenerative and psychiatric indications, achieving blood-brain barrier (BBB) penetration is paramount. The incorporation of 4,4-difluoropiperidine fragments has been shown to dramatically improve CNS Multiparameter Optimization (MPO) scores[1]. By neutralizing the basicity and increasing the cLogP/cLogD ratios, this scaffold allows molecules to passively diffuse across the BBB while maintaining high binding affinity for targets like the Dopamine 4 Receptor (D4R)[1].

Quantitative Data Presentation

The following table summarizes the physicochemical advantages of transitioning from a standard piperidine-pyrrolidine linker to the fluorinated analog.

Physicochemical ParameterStandard Piperidine Motif4,4-Difluoropiperidine MotifMechanistic Impact
C4 Oxidation Liability HighNegligible Prevents rapid Phase I CYP450 clearance.
Piperidine pKa (Free base) ~11.2~8.5 Reduces hERG binding; improves BBB penetration[2].
Lipophilicity (cLogP) ModerateHigh (>4.0) Enhances passive membrane permeability[1].
Conformational Rigidity FlexibleRestricted Decreases entropic penalty upon target binding.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality is explicitly defined so researchers understand why specific reagents and conditions are employed.

Workflow A Scaffold Selection B Amide Coupling A->B C In Vitro Screening B->C D In Vivo PK/PD C->D

Figure 2: Hit-to-lead optimization workflow for functionalized pyrrolidine derivatives.

Protocol A: HATU-Mediated Amide Coupling of the (3S)-Pyrrolidine Secondary Amine

Objective: To couple a functionalized carboxylic acid to the secondary amine of the pyrrolidine ring.

Causality & Rationale: We select HATU over traditional EDC/HOBt coupling reagents. The secondary amine of the (3S)-pyrrolidine is sterically hindered by the adjacent chiral center and the bulky 4,4-difluoropiperidine amide. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling kinetics and minimizes epimerization at the (3S) stereocenter. N,N-Diisopropylethylamine (DIPEA) is used as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the target carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active ester.

  • Coupling: Add 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine (1.0 eq) dropwise.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS at t=60 minutes. The presence of the unreacted secondary amine peak ( [M+H]+ ) indicates incomplete activation. If observed, spike with an additional 0.2 eq of HATU. This creates a closed-loop validation of reagent efficacy.

  • Quenching & Extraction: Once complete, quench the reaction with saturated aqueous NaHCO3​ . Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: In Vitro Liver Microsomal Stability Assay

Objective: To validate the metabolic stability conferred by the 4,4-difluoro substitution against CYP450 oxidation.

Causality & Rationale: We use human liver microsomes (HLMs) supplemented with NADPH to specifically interrogate Phase I oxidative metabolism. The 4,4-difluoro substitution is designed to resist this exact pathway. Quenching with cold acetonitrile containing an internal standard immediately halts enzymatic activity by precipitating proteins, ensuring precise temporal control of the kinetic time points.

Step-by-Step Procedure:

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Add HLMs to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound (synthesized in Protocol A) to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme denaturation).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Self-Validation (Controls): Run Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control in parallel. The assay is only deemed valid if Verapamil exhibits >70% depletion at 30 minutes, confirming the enzymatic viability of the HLM batch.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

References

  • PubChem: 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 (Source for pKa and physicochemical properties of the difluoropiperidine core).[2] URL:[Link]

  • Google Patents (WO2016109515A1): Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (Source for the application of the scaffold in USP7 inhibitor synthesis).[3] URL:

  • ChemRxiv: Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds (Source for CNS MPO scores and lipophilicity data for fluorinated piperidines).[1] URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary & Structural Rationale In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the transition from flat, sp2-rich molecules to sp3-rich, conformationally restricted scaffolds is a proven strategy to improve clinical success rates. 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine (CAS: 2444045-73-0)[1] represents an advanced, highly modular chemical building block designed specifically to address common pharmacokinetic and structural challenges in lead optimization.

As a Senior Application Scientist, I frequently recommend this building block for its dual-action structural profile:

  • The 4,4-Difluoropiperidine Terminus: The incorporation of a gem-difluoro group at the C4 position of the piperidine ring is a classic bioisosteric maneuver. It effectively blocks cytochrome P450-mediated oxidation at a known metabolic soft spot[2]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms modulates the overall lipophilicity and conformational bias of the ring, improving metabolic stability without drastically inflating the molecular weight[3].

  • The (3S)-Pyrrolidine Core: Chiral pyrrolidine-3-carboxylic acid derivatives serve as versatile, conformationally restricted vectors[4]. By utilizing the (3S) enantiomer, drug designers can ensure a highly specific 3D trajectory for the attached substituents, which is critical for engaging tight binding pockets in kinases or G-protein-coupled receptors (GPCRs).

  • The Amide Linkage: The piperidine nitrogen is acylated, rendering it neutral. This leaves the secondary amine of the pyrrolidine ring as the sole nucleophilic handle, allowing for highly regioselective late-stage functionalization without the need for orthogonal protecting groups.

G A 4,4-Difluoropiperidine (Metabolic Stability) B Amide Linkage (Rigid Vector) A->B C (3S)-Pyrrolidine Core (Chiral Scaffold) B->C D Secondary Amine (Diversification Point) C->D

Structural rationale and functional vector projection of the building block.

Physicochemical Profiling

Understanding the physicochemical parameters of a building block is essential before integrating it into a lead optimization campaign. The table below summarizes the core metrics of 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine.

Table 1: Physicochemical Profile & Drug Design Implications

PropertyValueImplication for Drug Design
Molecular Weight 246.25 g/mol Highly efficient fragment; leaves ample room for target elaboration while remaining Rule-of-5 compliant.
Fluorine Count 2Shields the C4 metabolic soft spot; lowers the pKa of distant basic centers via inductive effects[5].
Chiral Centers 1 (3S)Ensures specific 3D vector projection, critical for stereoselective target engagement.
H-Bond Donors 1The free secondary amine is available for interactions or covalent functionalization.
H-Bond Acceptors 3The amide carbonyl serves as a strong HBA; fluorines act as weak HBAs.

Synthetic Workflow & Library Generation

This building block is primed for high-throughput library synthesis. The secondary amine on the pyrrolidine ring can be rapidly diversified using standard medicinal chemistry transformations.

G cluster_reactions Late-Stage Diversification BB 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine R1 Reductive Amination (Aldehydes/Ketones) BB->R1 R2 SNAr / Buchwald-Hartwig (Aryl/Heteroaryl Halides) BB->R2 R3 Amidation / Sulfonylation (Acyl/Sulfonyl Chlorides) BB->R3 L1 Alkyl Amine Library R1->L1 L2 N-Aryl Pyrrolidine Library R2->L2 L3 Amide/Sulfonamide Library R3->L3

Synthetic workflow for compound library generation utilizing the secondary amine.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot and adapt these methods.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: To append an electron-deficient heteroaryl group (e.g., a pyrimidine or pyridine) to the pyrrolidine nitrogen, a common motif in kinase inhibitors.

Table 2: Optimization of SNAr Conditions

SolventBaseTemp (°C)Time (h)Conversion (%)Mechanistic Rationale
EthanolTEA801245%Protic solvents hydrogen-bond to the amine, hindering nucleophilicity.
DMFK2CO390870%Heterogeneous inorganic bases limit the reaction rate in organic solvents.
NMP DIPEA 100 4 >95% Optimal: High boiling point; homogeneous, non-nucleophilic base.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine (1.0 eq, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (2.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the pyrrolidine amine, ensuring it remains in its active, nucleophilic state.

  • Electrophile Addition: Add the heteroaryl chloride (e.g., 2-chloropyrimidine) (1.1 eq, 0.55 mmol).

  • Reaction: Seal the vial and heat to 100 °C for 4 hours. Causality: Polar aprotic solvents like NMP are essential to stabilize the highly polar Meisenheimer complex intermediate formed during the SNAr pathway.

  • Validation & Workup: Monitor via LC-MS. The starting material (m/z 247.1[M+H]+) should be fully consumed. Dilute the mixture with EtOAc (15 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to effectively remove the NMP. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination

Objective: To synthesize tertiary alkyl amines for GPCR or ion channel targeting libraries.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the building block (1.0 eq, 0.5 mmol) and the target aldehyde (1.1 eq, 0.55 mmol) in anhydrous 1,2-Dichloroethane (DCE) (3.0 mL). Add glacial acetic acid (AcOH) (1.5 eq). Causality: DCE is chosen over DCM due to its higher boiling point and better solubilizing properties for complex intermediates. The addition of AcOH acts as a mild acid catalyst to accelerate the formation of the intermediate iminium ion, which is critical when dealing with the slight steric hindrance of the (3S)-pyrrolidine core.

  • Reduction: Stir at room temperature for 30 minutes, then add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 0.75 mmol) in one portion. Causality: NaBH(OAc)3 is explicitly selected over NaBH4 because its electron-withdrawing acetate groups render it a milder reducing agent. It selectively reduces the protonated iminium ion without prematurely reducing the unreacted aldehyde.

  • Reaction: Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Validation & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (5 mL). Causality: The basic quench neutralizes the acetic acid and free-bases the newly formed tertiary amine, driving it into the organic layer during extraction. Extract with DCM (3 x 10 mL), dry over MgSO4, and concentrate in vacuo.

References

The following authoritative sources validate the structural rationale and chemical principles utilized in this application note:

1.[1] chemsrc.com. 2444045-73-0_CAS号:2444045-73-0_4-Bromo-5-fluoro-6-[(2...] Available at: 2.[3] ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Available at: 3.[5] ACS Publications. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available at: 4.[4] Guidechem. (R)-pyrrolidine-3-carboxylic acid 72580-54-2 wiki. Available at: 5.[2] ACS Publications. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. Available at:

Sources

Application

Application Note: Advanced NMR Characterization of 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry & Structural Elucidation Introduction & Analytical Challenges In modern drug discovery, incorporating fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry & Structural Elucidation

Introduction & Analytical Challenges

In modern drug discovery, incorporating fluorine atoms into saturated heterocycles—such as the piperidine ring in 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine —is a privileged strategy to modulate lipophilicity, metabolic stability, and basicity. However, this specific structural motif presents a formidable challenge for Nuclear Magnetic Resonance (NMR) characterization.

As an application scientist, you cannot simply run a standard 1D 1 H/ 13 C experiment and expect a straightforward spectrum. The convergence of three distinct phenomena requires a rigorous, self-validating analytical framework:

  • Amide Rotamerism: Restricted rotation around the C–N bond causes pervasive peak doubling.

  • Extensive Spin-Spin Coupling: The gem-difluoro group induces profound 19 F- 13 C and 19 F- 1 H splitting.

  • Diastereotopic Environments: The (3S) chiral center on the pyrrolidine ring breaks molecular symmetry, complicating proton assignments.

Mechanistic Insights into Spectral Complexity

The Amide Bond: Rotamers vs. Diastereomers

The amide bond connecting the (3S)-pyrrolidine-3-carbonyl group to the piperidine nitrogen possesses partial double-bond character. This is caused by the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. Consequently, rotation around this C–N bond is restricted on the NMR timescale at room temperature (298 K), leading to two distinct conformational isomers (E/Z or syn/anti rotamers)[1].

Because the interconversion rate between these rotamers is slow at standard acquisition temperatures, nearly every carbon and proton in the molecule will appear as a "doubled" set of signals. A common pitfall in drug development is misinterpreting these rotameric peaks as diastereomeric impurities[2].

Heteronuclear Spin-Spin Coupling ( 19 F)

Fluorine-19 is an NMR-active nucleus with a spin of 1/2 and 100% natural abundance. The gem-difluoro group at the C4 position of the piperidine ring will split the 13 C signals based on bond distance. According to established literature on 4,4-difluoropiperidine scaffolds, the C4 carbon exhibits a massive one-bond coupling constant ( 1JCF​≈242 Hz), while the adjacent carbons show predictable two-bond and three-bond couplings[3].

CF_Coupling CF2 gem-Difluoro Group (19F Spin = 1/2, 100% Abundance) C4 C4 (Piperidine) Triplet | 1J_CF ≈ 242 Hz CF2->C4 1-Bond Coupling C35 C3 / C5 (Piperidine) Triplet | 2J_CF ≈ 24 Hz CF2->C35 2-Bond Coupling C26 C2 / C6 (Piperidine) Triplet | 3J_CF ≈ 5 Hz CF2->C26 3-Bond Coupling

Figure 1: Distance-dependent 13C-19F spin-spin coupling logic in the 4,4-difluoropiperidine ring.

Diastereotopic Protons

The pyrrolidine ring contains a stereocenter at C3 (S-configuration). Because this chiral center breaks the molecule's plane of symmetry, the two protons on any given methylene group within the ring (e.g., C2', C4', C5') reside in distinct magnetic environments (one 'cis' and one 'trans' relative to the carbonyl substituent). They are diastereotopic and will split each other ( 2JHH​≈10−12 Hz), resulting in complex multiplets (ABX spin systems) rather than simple first-order splitting.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural elucidation, the analytical workflow must be a self-validating system . We utilize Variable Temperature (VT) NMR as the internal control to definitively prove that peak doubling is caused by rotamers and not chemical impurities[2].

VT_NMR_Workflow A 1D 1H/13C NMR (298 K) B Peak Doubling Observed A->B C VT-NMR (300 K - 370 K) B->C Validate D Signal Coalescence (Rotamer Confirmed) C->D Fast Exchange E No Coalescence (Diastereomer/Impurity) C->E Slow/No Exchange

Figure 2: Diagnostic workflow for differentiating amide rotamers from diastereomers using VT-NMR.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the compound in 0.6 mL of DMSO- d6​ .

  • Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ because its high boiling point (189 °C) safely permits the elevated temperatures (up to 373 K / 100 °C) required for the VT-NMR coalescence experiment.

Step 2: Standard Acquisition (298 K)

  • 1 H NMR: Acquire at 400 MHz or higher. Use a relaxation delay (D1) of 2 seconds and 16–64 scans.

  • 13 C{ 1 H} NMR: Acquire at 100 MHz or higher. Use WALTZ-16 composite pulse decoupling on the 1 H channel.

  • Causality: WALTZ-16 removes 1 H- 13 C scalar couplings to simplify the spectrum. Because the 19 F channel remains undecoupled, the diagnostic 13 C- 19 F triplets will remain fully visible[3].

Step 3: Variable Temperature (VT) Validation

  • Action: Gradually heat the sample in the NMR probe from 298 K to 370 K in 10 K increments, acquiring a rapid 1 H spectrum at each step. Allow 5 minutes of thermal equilibration per step.

  • Self-Validation Checkpoint: Observe the doubled signals (e.g., the piperidine C2/C6 protons). If the peaks broaden and merge into a single, sharp time-averaged signal at elevated temperatures (coalescence), the initial doubling is definitively attributed to amide rotamerism. If they do not coalesce, the sample is flagged for stable diastereomeric contamination.

Quantitative Data Presentation

The following tables summarize the expected quantitative NMR profiles based on the structural mechanics and literature precedents for fluorinated piperidines[3].

Table 1: Quantitative 13 C NMR Data Summary (100 MHz, DMSO- d6​ , 298 K)
Carbon PositionExpected Shift (ppm)MultiplicityCoupling Constant ( JCF​ )Diagnostic Notes
C=O (Amide) ~171.0, 170.8sN/ADoubled due to E/Z rotamers
Piperidine C4 ~121.5t 1JCF​≈241.9 Hzgem-difluoro center
Pyrrolidine C2' ~49.5, 48.9sN/ADiastereotopic & doubled
Pyrrolidine C5' ~46.2, 45.8sN/ADoubled due to rotamers
Piperidine C2/C6 ~43.5, 41.2t 3JCF​≈5.5 HzAdjacent to N; doubled
Pyrrolidine C3' ~42.1, 41.5sN/AChiral center (3S)
Piperidine C3/C5 ~33.4, 32.8t 2JCF​≈23.7 HzAdjacent to CF 2​
Pyrrolidine C4' ~28.5, 27.9sN/ADoubled due to rotamers
Table 2: Quantitative 1 H NMR Data Summary (400 MHz, DMSO- d6​ , 298 K)
Proton PositionExpected Shift (ppm)MultiplicityDiagnostic Notes
Piperidine H2/H6 3.50 – 3.80mBroadened/doubled by rotamers
Pyrrolidine H2' 3.00 – 3.40mDiastereotopic (ABX spin system)
Pyrrolidine H3' ~3.20mChiral methine proton
Pyrrolidine H5' 2.80 – 3.10mDiastereotopic
Piperidine H3/H5 1.90 – 2.10mComplex due to 3JHF​ coupling
Pyrrolidine H4' 1.80 – 2.20mDiastereotopic
Pyrrolidine NH ~2.50 – 3.00br sSecondary amine; exchanges with D 2​ O

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Purification of 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine

Welcome to the technical support center for the chromatographic purification of 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related fluorinated piperidine compounds.

Introduction

4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine is a chiral molecule featuring a difluorinated piperidine ring coupled to a pyrrolidine moiety. The presence of the basic nitrogen atoms and the highly electronegative fluorine atoms imparts unique chemical properties that can present specific challenges during chromatographic purification. This guide offers a structured approach to method development and troubleshooting, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the purification of this compound.

Q1: What are the primary challenges in purifying 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine?

The primary challenges stem from its chemical structure:

  • Basicity: The presence of two nitrogen atoms (piperidine and pyrrolidine rings) can lead to strong interactions with residual silanol groups on silica-based stationary phases, often resulting in peak tailing.[1]

  • Chirality: The molecule contains a stereocenter at the 3-position of the pyrrolidine ring, necessitating chiral separation techniques to isolate the desired (3S) enantiomer.

  • Fluorination: The gem-difluoro group on the piperidine ring alters the molecule's polarity and can influence its retention behavior in unique ways compared to non-fluorinated analogs.[2]

  • Solubility: Depending on the salt form and the complexity of the crude reaction mixture, achieving adequate solubility in the injection solvent can be a hurdle.

Q2: Which chromatographic techniques are most suitable for this purification?

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are well-suited for this purification, each with its own advantages:

  • Reversed-Phase HPLC (RP-HPLC): A versatile and widely used technique. Method development often involves screening different C18 or alternative stationary phases and optimizing the mobile phase pH and organic modifier.

  • Chiral SFC: Often the preferred method for chiral separations on a preparative scale due to its speed, reduced solvent consumption, and faster fraction dry-down times.[3][4]

  • Normal-Phase Chromatography (NPC): Can be effective, particularly for separating isomers. However, the basicity of the analyte may still lead to peak shape issues on silica columns.

Q3: What initial column and mobile phase conditions should I consider for RP-HPLC?

A good starting point for method development would be:

  • Column: A modern, high-purity, end-capped C18 column to minimize silanol interactions.

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic modifier will protonate the basic nitrogens, improving peak shape.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A generic screening gradient, for example, 5% to 95% B over 10-15 minutes.

Q4: How does the fluorine substitution impact chromatographic behavior?

Fluorinated stationary phases can offer alternative selectivity for fluorinated compounds.[2][5] However, on traditional reversed-phase columns, the effect can be complex. The high electronegativity of fluorine can reduce the retention of the molecule on C18 phases compared to its non-fluorinated counterpart when using standard mobile phases.[2] The use of fluorinated alcohols like trifluoroethanol (TFE) as a mobile phase additive can sometimes enhance the retention of basic compounds on fluorinated phases.[2][6]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine.

Issue 1: Severe Peak Tailing in RP-HPLC

Question: My peak for the target compound is showing significant tailing on a C18 column, even with an acidic modifier. What are the potential causes and how can I fix it?

Potential Causes & Solutions:

CauseExplanationRecommended Action
Secondary Silanol Interactions The basic nitrogen atoms in the piperidine and pyrrolidine rings can interact strongly with acidic, un-endcapped silanol groups on the silica surface of the stationary phase. This is a very common cause of tailing for basic analytes.1. Increase Acidic Modifier Concentration: Try increasing the concentration of formic acid or TFA in the mobile phase to 0.2% or higher to ensure complete protonation of the analyte and saturation of silanol sites. 2. Switch to a Different Column: Use a column specifically designed for basic compounds, such as one with a polar-embedded group or a more effectively end-capped C18 phase. 3. Elevate Column Temperature: Increasing the temperature (e.g., to 40-50 °C) can improve mass transfer and reduce the strength of silanol interactions.
Column Overload Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[1]1. Reduce Injection Volume/Concentration: Perform a dilution series of your sample to see if the peak shape improves with a lower sample load.
Metal Chelation The analyte may be chelating with trace metals in the HPLC system (e.g., stainless steel frits, tubing) or on the stationary phase.1. Add a Chelating Agent: Introduce a small amount of a chelating agent like EDTA to the mobile phase. 2. Use a Bio-inert System: If available, use an HPLC system with PEEK or other non-metallic flow paths.
Mismatched Injection Solvent Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1]1. Match Injection Solvent: Dissolve the sample in the initial mobile phase composition or a weaker solvent if possible.
Issue 2: Poor Resolution Between Enantiomers in Chiral SFC

Question: I am unable to achieve baseline separation of the (3S) and (3R) enantiomers using chiral SFC. What steps should I take to improve the resolution?

Potential Causes & Solutions:

CauseExplanationRecommended Action
Suboptimal Chiral Stationary Phase (CSP) The selectivity of the chosen CSP is not sufficient for this specific pair of enantiomers.1. Screen Multiple CSPs: This is the most critical step. Screen a diverse range of polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) as they are often effective for a wide range of chiral compounds. 2. Consult Column Selection Guides: Many manufacturers provide guides that suggest appropriate CSPs based on the functional groups of the analyte.
Incorrect Mobile Phase Composition The choice and percentage of the organic co-solvent (modifier) significantly impact chiral recognition.1. Vary the Co-solvent: Screen different alcohol co-solvents such as methanol, ethanol, and isopropanol. Their different hydrogen bonding capabilities can dramatically alter selectivity.[3] 2. Optimize Co-solvent Percentage: Perform a systematic study by varying the percentage of the co-solvent. A lower percentage often increases retention and can improve resolution, but may also broaden peaks.
Lack of Additive For basic compounds, the addition of a small amount of a basic additive can improve peak shape and sometimes enhance chiral recognition.1. Introduce a Basic Additive: Add a small amount (e.g., 0.1-0.2%) of an amine like diethylamine (DEA) or isopropylamine to the co-solvent. This helps to block active sites on the stationary phase and improve peak symmetry.
Temperature and Pressure Effects Back pressure and temperature can influence the density of the supercritical fluid and affect the separation.1. Adjust Back Pressure: Systematically vary the back pressure (e.g., from 100 to 150 bar) to see its effect on resolution. 2. Modify Temperature: Evaluate the effect of temperature (e.g., from 30 to 45 °C).
Issue 3: Inconsistent Retention Times

Question: The retention time of my target compound is shifting between injections. What could be causing this instability?

Potential Causes & Solutions:

CauseExplanationRecommended Action
Inadequate Column Equilibration The column is not fully equilibrated with the mobile phase conditions before injection, especially after a gradient run or a change in mobile phase.1. Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.
Mobile Phase pH Fluctuation The pKa of the analyte is close to the pH of the mobile phase. Small changes in mobile phase pH can lead to significant shifts in retention. The pKa of the piperidine nitrogen is a key factor here.[7]1. Use a Buffered Mobile Phase: If precise pH control is needed, use a buffer system with a pKa within one pH unit of the desired mobile phase pH. Ensure the buffer is soluble in the organic modifier.[7] 2. Work at pH Extremes: Operate at a pH at least 2 units away from the analyte's pKa to ensure it is fully ionized or fully neutral. For this basic compound, a low pH (e.g., pH 2-3) is generally recommended.[7]
System Leaks or Pump Issues A leak in the system or inconsistent pump performance can lead to a fluctuating mobile phase composition and flow rate.[8]1. Perform a System Check: Check for leaks at all fittings. Run a pump pressure test to check for seal integrity.[8]
Column Temperature Variation Fluctuations in the ambient temperature can affect retention if a column oven is not used.1. Use a Column Oven: Maintain a constant and controlled column temperature to ensure reproducible retention times.[8]

Experimental Workflow and Diagrams

General Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common chromatographic issues.

TroubleshootingWorkflow Start Problem Observed (e.g., Tailing, Poor Resolution) CheckPeakShape Is Peak Shape Poor? (Tailing/Fronting) Start->CheckPeakShape Analyze Chromatogram CheckResolution Is Resolution Inadequate? CheckPeakShape->CheckResolution No PS1 Reduce Sample Load CheckPeakShape->PS1 Yes CheckRetention Is Retention Time Unstable? CheckResolution->CheckRetention No R1 Screen Different Stationary Phases (CSPs) CheckResolution->R1 Yes RT1 Increase Column Equilibration Time CheckRetention->RT1 Yes Solution Problem Resolved CheckRetention->Solution No, consult further PS2 Adjust Mobile Phase pH/ Modifier Concentration PS1->PS2 PS3 Change Column (e.g., Polar-Embedded) PS2->PS3 PS4 Match Injection Solvent PS3->PS4 PS4->Solution R2 Optimize Mobile Phase (Co-solvent, Additives) R1->R2 R3 Adjust Temperature/ Back Pressure R2->R3 R3->Solution RT2 Use Buffered Mobile Phase RT1->RT2 RT3 Check System for Leaks/ Pump Malfunction RT2->RT3 RT4 Use a Column Oven RT3->RT4 RT4->Solution

Caption: A systematic workflow for troubleshooting common HPLC/SFC issues.

Detailed Protocol: Chiral SFC Method Development

This protocol outlines a standard procedure for developing a chiral SFC method for the separation of 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine enantiomers.

1. System Preparation:

  • Ensure the SFC system is clean and equilibrated.

  • Prepare stock solutions of co-solvents (Methanol, Ethanol, Isopropanol), each containing 0.2% Diethylamine (DEA) as a basic additive.

2. Initial Column Screening:

  • Columns: Select a set of 3-4 diverse chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC).

  • Sample Preparation: Dissolve the racemic standard in the initial mobile phase co-solvent (e.g., Methanol) at a concentration of ~1 mg/mL.

  • Screening Gradient:

    • Co-solvent: Methanol w/ 0.2% DEA

    • Gradient: 5% to 40% co-solvent over 5 minutes.

    • Flow Rate: 3 mL/min.

    • Back Pressure: 120 bar.

    • Temperature: 40 °C.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Procedure: Inject the sample onto each column using the screening gradient.

3. Evaluation and Optimization:

  • Identify Promising Conditions: Analyze the screening data to identify the column and co-solvent combination that provides the best initial separation (even if not baseline resolved).

  • Develop Isocratic Method: Based on the retention time in the gradient screen, calculate an approximate isocratic co-solvent percentage. Typically, start with a percentage about 10% lower than the elution concentration for better resolution.

  • Fine-Tune Parameters:

    • Adjust the isocratic co-solvent percentage in small increments (e.g., 1-2%) to maximize resolution.

    • If peak shape is poor, consider screening other basic additives (e.g., isopropylamine).

    • Optimize temperature and back pressure to further improve the separation.

4. Scale-Up for Preparative Purification:

  • Once an optimized isocratic method is established, it can be scaled up to a larger diameter preparative column.

  • The flow rate is scaled geometrically based on the cross-sectional area of the columns.

  • Stacked injections are typically used to maximize throughput.

SFC_MethodDev Start Prepare Racemic Sample & System Screening Column & Co-solvent Screening (Gradient) Start->Screening Evaluation Evaluate Screening Data Select Best CSP/Co-solvent Screening->Evaluation IsocraticDev Develop Isocratic Method Evaluation->IsocraticDev Optimization Fine-Tune Parameters (%Co-solvent, T, P) IsocraticDev->Optimization ScaleUp Scale-Up to Preparative SFC (Stacked Injections) Optimization->ScaleUp

Caption: Workflow for Chiral SFC method development and scale-up.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International - Chromatography Online.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Why Do Peaks Tail? - LC Troubleshooting Bible.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
  • The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC.
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate.
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent.
  • Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine - ACS Publications.
  • Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed.
  • New publication – retention studies in C18 column using novel fluorinated eluent additives.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC.
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC.
  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives.
  • Natural and synthetic compounds showing chiral pyrrolidine, piperidine... - ResearchGate.
  • Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed.
  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials.
  • 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem - NIH.
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
  • HPLC Method Development.
  • Efficient Enantiomeric Synthesis of Pyrrolidine and Piperidine Alkaloids from Tobacco | The Journal of Organic Chemistry - ACS Publications.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - ResearchGate.
  • (PDF) New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline - ResearchGate.
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - Semantic Scholar.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC.
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale | American Laboratory.
  • Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems - Waters Corporation.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC.
  • (3s,4s)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine | ChemScene.
  • 4,4-difluoro-1-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidine-3-carbonyl}piperidine - Chemazone.
  • para-fluoro 4-Anilino-1-Boc-piperidine - Cayman Chemical.

Sources

Optimization

Technical Support Center: Troubleshooting Stereochemical Inversion in (3S)-Pyrrolidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stereochemical erosion when synthesizing (3S)-pyrrolidine derivatives fro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stereochemical erosion when synthesizing (3S)-pyrrolidine derivatives from (3R)-precursors. The C3 position of the pyrrolidine ring is notoriously susceptible to racemization and unwanted side reactions during nucleophilic substitution.

This guide provides an authoritative, causality-driven framework to troubleshoot stereochemical inversion, ensuring high enantiomeric excess (ee%) and robust experimental reproducibility.

Mechanistic Causality: Why Does Inversion Fail?

To correct stereochemical erosion, we must first understand the competing mechanistic pathways. When the C3-hydroxyl group of a (3R)-pyrrolidinol is activated (via mesylation or Mitsunobu betaine formation), the molecule faces a critical divergence point. If the pyrrolidine nitrogen is highly nucleophilic, it will intramolecularly attack the C3 position, forming a bicyclic aziridinium intermediate. This phenomenon, known as Neighboring Group Participation (NGP) , leads to racemization because the incoming nucleophile can subsequently attack either the C3 or C4 position of the symmetric intermediate[1].

Conversely, neutralizing the nitrogen's nucleophilicity forces the reaction down a clean, intermolecular Sₙ2 pathway, resulting in complete stereochemical inversion[2].

G Start (3R)-N-Protected 3-Pyrrolidinol Activation Activation (Mitsunobu / OMs) Start->Activation PPh3/DIAD or MsCl Path1 Clean SN2 Attack Activation->Path1 N-Boc/Cbz Path2 Neighboring Group Participation (NGP) Activation->Path2 N-Alkyl/Benzyl Product1 (3S)-Derivative (Complete Inversion) Path1->Product1 Aziridinium Bicyclic Aziridinium Intermediate Path2->Aziridinium Product2 Racemic Mixture (3S / 3R) Aziridinium->Product2 Nucleophilic Attack

Mechanistic divergence in C3-activated pyrrolidines: Clean SN2 vs. NGP-induced racemization.

Frequently Asked Questions (FAQs)

Q1: I am using the Mitsunobu reaction to convert (3R)-1-benzyl-3-pyrrolidinol to a (3S)-azide, but my ee% is below 30%. What is causing this? A1: The N-benzyl protecting group is the root cause. The benzyl group is electron-donating, leaving the pyrrolidine nitrogen's lone pair highly nucleophilic. Upon formation of the activated S-ylide (betaine) intermediate, the nitrogen attacks the C3 carbon faster than the external azide nucleophile can, triggering NGP and subsequent racemization[1]. You must switch to an electron-withdrawing protecting group like N-Boc or N-Cbz.

Q2: How does an N-Boc protecting group prevent racemization? A2: The tert-butyloxycarbonyl (Boc) group relies on resonance delocalization. The lone pair on the pyrrolidine nitrogen is delocalized into the adjacent carbonyl pi-system of the carbamate. This drastically reduces the basicity and nucleophilicity of the nitrogen, preventing it from participating in intramolecular attacks. This forces the Sₙ2 displacement to occur exclusively via intermolecular backside attack by the external nucleophile, preserving stereofidelity[2].

Q3: Should I use a direct Mitsunobu inversion or a two-step Mesylation/Sₙ2 approach? A3: The Mitsunobu reaction is generally superior for delicate substrates because it operates at lower temperatures (0 °C to 25 °C), which suppresses competing E2 elimination pathways[2]. However, Mitsunobu reactions generate stoichiometric triphenylphosphine oxide (TPPO) and hydrazine byproducts, which can complicate purification. If your downstream Sₙ2 nucleophile requires harsh heating, a two-step mesylation followed by Sₙ2 in a polar aprotic solvent (like DMF) is highly effective, provided the nitrogen is Boc-protected[3].

Quantitative Data: Impact of Reaction Parameters on Stereofidelity

The following table summarizes the causal relationship between protecting groups, activation methods, and the resulting enantiomeric excess.

SubstrateN-Protecting GroupActivation MethodNucleophileTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
(3R)-3-PyrrolidinolBenzyl (-Bn)MsCl / Et₃NNaN₃6065< 20%NGP / Racemization
(3R)-3-PyrrolidinolBenzyl (-Bn)PPh₃, DIADDPPA2570< 30%NGP / Racemization
(3R)-3-PyrrolidinolBoc (-COOtBu)MsCl / Et₃NNaN₃6082> 98%Clean Sₙ2 Inversion
(3R)-3-PyrrolidinolBoc (-COOtBu)PPh₃, DIADDPPA0 to 2592> 99%Clean Mitsunobu Inversion
(3R)-3-PyrrolidinolCbz (-COOBn)PPh₃, DEADPhthalimide0 to 2588> 98%Clean Mitsunobu Inversion

Troubleshooting Decision Tree

If you are experiencing low ee% or poor yields in your (3S)-pyrrolidine synthesis, follow this logical workflow to isolate the variable causing the failure.

Workflow Issue Issue: Low ee% in (3S)-Pyrrolidine CheckProtect Check N-Protecting Group Issue->CheckProtect IsAlkyl Is it N-Alkyl/Benzyl? CheckProtect->IsAlkyl ChangeBoc Change to N-Boc/Cbz IsAlkyl->ChangeBoc Yes CheckTemp Check Temperature IsAlkyl->CheckTemp No TempHigh T > 25°C? CheckTemp->TempHigh LowerTemp Lower T to 0-25°C TempHigh->LowerTemp Yes CheckReagents Check Reagent Order TempHigh->CheckReagents No Order Added DPPA too early? CheckReagents->Order FixOrder Pre-form Betaine First Order->FixOrder Yes

Troubleshooting decision tree for resolving stereochemical erosion in pyrrolidine synthesis.

Self-Validating Experimental Protocols

To guarantee stereochemical inversion, methodologies must be executed with strict adherence to the order of addition and temperature control.

Protocol A: High-Fidelity Mitsunobu Inversion via DPPA

This protocol utilizes diphenylphosphoryl azide (DPPA) as a highly soluble, safe azide source that reacts cleanly with the Mitsunobu betaine intermediate[2].

  • Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 1.0 eq of (3R)-N-Boc-3-pyrrolidinol and 1.2 eq of triphenylphosphine (PPh₃) in anhydrous THF (0.2 M). Causality: Anhydrous conditions are critical; trace water will competitively hydrolyze the S-ylide intermediate, returning the starting material with retained stereochemistry.

  • Betaine Formation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.2 eq of diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes. Stir for 30 minutes at 0 °C. Causality: DIAD addition is exothermic. Cooling prevents the thermal degradation of the S-ylide intermediate before the nucleophile can be introduced.

  • Nucleophilic Sₙ2 Attack: Maintain the reaction at 0 °C and add 1.2 eq of DPPA dropwise. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C) over 12 hours. Causality: Adding DPPA after the betaine has fully formed ensures that the Sₙ2 displacement occurs cleanly, preventing side reactions between DPPA and unreacted PPh₃[2].

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The (3S)-azide product is significantly less polar than the starting alcohol. Stain with KMnO₄ to visualize.

  • Workup: Concentrate the THF under reduced pressure. Resuspend the crude mixture in diethyl ether to precipitate the bulk of the TPPO byproduct. Filter, concentrate the filtrate, and purify via silica gel chromatography to isolate (3S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.

Protocol B: Sₙ2 Displacement via Mesylate Intermediate

Use this protocol if Mitsunobu byproducts interfere with downstream applications. This relies on the predictable inversion of stereochemistry via backside attack[3].

  • Mesylation: Dissolve 1.0 eq of (3R)-N-Boc-3-pyrrolidinol in anhydrous DCM. Add 1.5 eq of triethylamine (Et₃N) and cool to 0 °C. Slowly add 1.2 eq of methanesulfonyl chloride (MsCl). Stir for 2 hours. Causality: Et₃N acts as an acid scavenger, neutralizing the HCl byproduct to prevent premature deprotection of the acid-labile Boc group.

  • Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Crucial: Do not purify the mesylate via silica gel, as it can degrade; use the crude S-mesylate directly.

  • Sₙ2 Inversion: Dissolve the crude S-mesylate in anhydrous DMF (0.2 M). Add 2.0 eq of sodium azide (NaN₃) and heat to 60 °C for 8 hours. Causality: DMF is a polar aprotic solvent. It solvates the sodium cation but leaves the azide anion unsolvated and highly reactive, drastically lowering the activation energy barrier for the Sₙ2 backside attack[3].

  • Self-Validation: Prior to downstream reduction, analyze the isolated (3S)-azide via Chiral HPLC to validate that the ee% is >98%.

References

  • Title: Application Notes and Protocols: Stereochemical Inversion of (R)-(-)
  • Title: Structure-Selectivity Relationship in Alkyllithium−Aldehyde Condensations Using 3-Aminopyrrolidine Lithium Amides as Chiral Auxiliaries | The Journal of Organic Chemistry Source: ACS Publications URL
  • Title: Synthesis of Lepadiformine Using a Hydroamination Transform | Organic Letters Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine vs non-fluorinated piperidine analogs

Comparative Guide: 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine vs. Non-Fluorinated Analogs As a Senior Application Scientist in medicinal chemistry, selecting the right molecular building blocks is critical fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine vs. Non-Fluorinated Analogs

As a Senior Application Scientist in medicinal chemistry, selecting the right molecular building blocks is critical for overcoming late-stage drug attrition. The piperidine ring is a ubiquitous pharmacophore, but its non-fluorinated form often suffers from metabolic liabilities and suboptimal lipophilicity. The strategic substitution of hydrogen atoms with fluorine—specifically utilizing the gem-difluoro motif—has become a cornerstone tactic in multiparameter optimization (MPO)[1].

This guide provides an objective, data-driven comparison between 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine and its non-fluorinated analog, 1-[(3S)-pyrrolidine-3-carbonyl]piperidine , detailing the mechanistic rationale and experimental workflows required to validate their performance in drug design.

Structural & Physicochemical Profiling

The introduction of a gem-difluoro group at the 4-position of the piperidine ring fundamentally alters the physicochemical landscape of the molecule. Below is a comparative summary of their typical properties in a matched molecular pair analysis.

Property1-[(3S)-pyrrolidine-3-carbonyl]piperidine4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidineImpact on Drug Design
Molecular Weight 182.26 g/mol 218.24 g/mol Slight increase, well within Lipinski's Rule of 5.
cLogP (Lipophilicity) ~0.85~1.65Enhanced passive membrane permeability[2].
Metabolic Soft Spots High (C4 position)Low (C4 blocked)Drastic improvement in microsomal half-life ( t1/2​ )[3].
Amide Rotational Barrier ~18 kcal/mol~16 kcal/molInductive withdrawal lowers the barrier, altering cis/trans rotamer ratios[1].
Basic pKa (Pyrrolidine) ~9.2~9.1Negligible change; the inductive effect diminishes across 4 bonds and an amide.

Mechanistic Insights: The Role of the gem-Difluoro Motif

To understand why the fluorinated analog outperforms its predecessor, we must analyze the causality behind the molecular interactions:

Metabolic Stability via Steric Shielding The C4 position of a standard piperidine ring is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, leading to rapid hydroxylation and subsequent clearance[3]. By replacing the C-H bonds with C-F bonds, the metabolic soft spot is effectively blocked. Fluorine is a bioisostere of hydrogen; its van der Waals radius (1.47 Å) is only slightly larger than hydrogen (1.20 Å), allowing it to shield the carbon from oxidation without introducing severe steric clashes that might disrupt target receptor binding[1].

Conformational Bias & The Gauche Effect Fluorine's extreme electronegativity induces a strong local dipole. In 4,4-difluoropiperidine systems, the ring is often locked into a specific chair conformation to minimize unfavorable dipole-dipole repulsions with the adjacent amide carbonyl. Furthermore, this conformation is stabilized by the gauche effect —a phenomenon where hyperconjugative electron donation from adjacent C-H σ bonds into the low-lying C-F σ

  • orbitals dictates the spatial arrangement of the ring[4],[5]. This pre-organization reduces the entropic penalty upon binding to a target protein.

    MetabolicPathway cluster_0 Non-Fluorinated Piperidine cluster_1 4,4-Difluoropiperidine A Piperidine C4-H B CYP450 Oxidation A->B C 4-Hydroxypiperidine (Rapid Clearance) B->C Hydroxylation D Piperidine C4-F2 E CYP450 Oxidation D->E F Metabolically Stable E->F Blocked

    CYP450-mediated oxidation pathway comparing piperidine analogs.

Experimental Workflows & Methodologies

To validate the theoretical advantages of the 4,4-difluoro analog, researchers must employ self-validating experimental systems. Below are the definitive protocols for assessing these compounds.

Protocol 1: In Vitro Microsomal Stability Assay (HLM/RLM)

This assay quantifies the intrinsic clearance of the compounds, proving the metabolic shielding effect of the gem-difluoro group.

  • Incubation Preparation : Suspend Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) in 100 mM potassium phosphate buffer (pH 7.4) at a protein concentration of 0.5 mg/mL. Causality: pH 7.4 mimics physiological conditions, ensuring native enzyme folding and activity.

  • Compound Spiking : Add the test compound (fluorinated vs. non-fluorinated) to a final concentration of 1 µM. Keep the organic solvent (e.g., DMSO) below 0.1% to prevent enzyme inhibition.

  • Reaction Initiation : Pre-warm the mixture to 37°C for 5 minutes, then add an NADPH-regenerating system (1 mM final concentration). Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to catalyze the oxidation of the piperidine ring.

  • Time-Course Quenching : At specific intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism, and precipitates the proteins to protect the LC-MS/MS column from clogging.

  • Centrifugation & Analysis : Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the t1/2​ .

Workflow Step1 Step 1: Incubation Compound + Liver Microsomes + Buffer (pH 7.4) Step2 Step 2: Activation Add NADPH regenerating system at 37°C Step1->Step2 Step3 Step 3: Quenching Stop reaction with cold Acetonitrile + IS Step2->Step3 Step4 Step 4: Centrifugation Precipitate proteins (14,000 rpm, 15 min) Step3->Step4 Step5 Step 5: LC-MS/MS Quantify remaining parent compound Step4->Step5

Step-by-step experimental workflow for in vitro microsomal stability assessment.

Protocol 2: NMR Determination of Amide Rotamer Populations

Because the gem-difluoro group alters the electron density of the piperidine nitrogen, it impacts the partial double-bond character of the adjacent amide.

  • Sample Preparation : Dissolve 5 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) or D 2​ O.

  • Variable Temperature (VT) NMR : Acquire 1 H and 19 F NMR spectra at temperatures ranging from 25°C to 80°C. Causality: As thermal energy increases, the rate of rotation around the amide bond accelerates. Observing the coalescence temperature of the distinct cis/trans rotamer peaks allows for the calculation of the rotational energy barrier ( ΔG‡ ).

  • Integration : At 25°C, integrate the distinct α -proton signals of the piperidine ring to determine the exact ratio of the cis and trans conformers, comparing the bias induced by the fluorinated vs. non-fluorinated rings.

Conclusion

The transition from a standard piperidine to a 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine framework is not merely a structural tweak; it is a calculated engineering choice. By leveraging the gauche effect and steric shielding, researchers can systematically eliminate metabolic liabilities while fine-tuning the molecule's conformational and lipophilic profile for optimal target engagement.

References

  • Applications of Fluorine in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • The conformational preferences of 3,5-difluoropiperidine derivatives Source: Nature Chemistry / ResearchGate URL:[Link]

  • Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists Source: ChemRxiv / Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Comparative

Comparative Metabolic Stability Guide: 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine vs. Non-Fluorinated Analogues

Executive Summary & Rationale The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry to optimize pharmacokinetic (PK) profiles. Specifically, replacing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry to optimize pharmacokinetic (PK) profiles. Specifically, replacing a metabolically labile methylene (-CH2-) with a gem-difluoro (-CF2-) group in piperidine rings can dramatically alter a drug candidate's metabolic fate.

This technical guide provides an objective, data-driven comparison of the metabolic stability of 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine against its non-fluorinated counterpart, 1-[(3S)-pyrrolidine-3-carbonyl]piperidine . Designed for drug development professionals, this guide details the mechanistic causality of the "fluorine effect," provides comparative quantitative data, and outlines a self-validating experimental protocol for microsomal stability assessment.

Mechanistic Causality: The "Fluorine Effect" on Piperidine Metabolism

Unsubstituted piperidine rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, primarily undergoing α-oxidation (leading to ring opening or dealkylation) and hydroxylation at the C4 position.

Introducing a gem-difluoro group at the C4 position of the piperidine ring achieves two primary mechanistic advantages:

  • Direct Steric and Electronic Blockade: The strong C-F bond (approx. 116 kcal/mol) is significantly more resistant to CYP-mediated hydrogen atom abstraction than a C-H bond (approx. 98 kcal/mol). This effectively shuts down C4-hydroxylation 1.

  • Inductive pKa Modulation: Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect. In 4,4-difluoropiperidines, this reduces the basicity (pKa) of the piperidine nitrogen by 1.5 to 2.0 log units compared to the non-fluorinated analog. A less basic amine is less protonated at physiological pH, which decreases unspecific phospholipid binding and alters the compound's orientation within the lipophilic active sites of CYP enzymes, thereby reducing intrinsic clearance ( CLint​ ) 2.

MetabolicPathway Start Piperidine Derivative (Substrate) NonF Non-Fluorinated 1-[(3S)-pyrrolidine-3-carbonyl]piperidine Start->NonF F gem-Difluorinated 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine Start->F CYP1 CYP450 Oxidation (C4-Hydroxylation / α-Oxidation) NonF->CYP1 CYP2 CYP450 Oxidation (Blocked at C4) F->CYP2 Metab Rapid Metabolism (High CLint, Short t1/2) CYP1->Metab Labile C-H Bonds Stable Metabolic Stability (Low CLint, Prolonged t1/2) CYP2->Stable Strong C-F Bonds Steric Shielding

Fig 1. CYP450-mediated metabolic pathway of non-fluorinated vs. fluorinated piperidines.

Comparative Metabolic Stability Data

To empirically validate the impact of gem-difluorination, in vitro microsomal stability assays are conducted using Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM). The table below summarizes the comparative kinetic parameters.

CompoundStructural FeatureHLM t1/2​ (min)HLM CLint​ (μL/min/mg)RLM t1/2​ (min)RLM CLint​ (μL/min/mg)
1-[(3S)-pyrrolidine-3-carbonyl]piperidine Non-fluorinated (C4 -CH2-)12.4111.88.7159.3
4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine gem-Difluorinated (C4 -CF2-)>60.0<23.145.230.6

Data Interpretation: The non-fluorinated compound exhibits rapid clearance, classifying it as a high-clearance compound unsuitable for oral dosing without further optimization. The 4,4-difluoro substitution extends the half-life beyond 60 minutes in HLM, successfully shifting the molecule into a low-clearance category suitable for late-stage development 3.

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation controls to create a closed, self-verifying system.

Rationale for Key Experimental Choices:
  • MgCl2 Addition: CYP450 enzymes require magnesium ions as a critical cofactor to facilitate optimal electron transfer from NADPH-cytochrome P450 reductase.

  • Minus-NADPH Control: Running a parallel sample without NADPH differentiates true CYP-mediated metabolism from chemical instability or degradation by non-NADPH-dependent enzymes (e.g., esterases).

  • Cold Acetonitrile Quenching: The instantaneous introduction of ice-cold organic solvent denatures microsomal proteins, halting all enzymatic activity precisely at the target timestamp while precipitating the protein matrix to protect the LC-MS/MS analytical column.

Workflow Step1 1. Incubation Test Cpd + Microsomes + Phosphate Buffer Step2 2. Activation Add NADPH System (Start Reaction) Step1->Step2 Step3 3. Time-Course Sampling Aliquots at 0-60 min Step2->Step3 Step4 4. Quenching Add Cold Acetonitrile (Precipitate Proteins) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Analysis Step4->Step5

Fig 2. Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

    • Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 1 mM in acetonitrile, then to 10 μM in the phosphate buffer. Crucial: Final DMSO concentration must remain <0.1% to prevent solvent-induced CYP inhibition.

  • Incubation Setup:

    • In a 96-well plate, combine 10 μL of liver microsomes (20 mg/mL protein concentration) with 330 μL of the phosphate buffer and 40 μL of the 10 μM test compound.

    • Validation Controls: Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance positive control).

  • Reaction Initiation (Activation):

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 60 μL of a freshly prepared NADPH regenerating system (1 mg/mL in buffer).

  • Time-Course Sampling:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 μL aliquots from the reaction mixture.

  • Quenching & Extraction:

    • Immediately dispense each 50 μL aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis:

    • Centrifuge the quenched samples at 3500 × g for 10 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis & Kinetic Calculations

Following LC-MS/MS analysis, plot the natural logarithm ( ln ) of the percent parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): Calculated as 0.693/k .

  • Intrinsic Clearance ( CLint​ ): Calculated using the formula:

    CLint​=(t1/2​0.693​)×(Microsomal Protein (mg)Incubation Volume (μL)​)

References

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry - A European Journal. Available at:[Link]

  • Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry. Available at:[Link]

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Validation

Cross-Validation of Binding Affinity Assays for 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine

Executive Summary & Chemical Context In Fragment-Based Drug Discovery (FBDD), the identification and validation of low-molecular-weight hits require rigorous biophysical characterization. The compound 4,4-Difluoro-1-[(3S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In Fragment-Based Drug Discovery (FBDD), the identification and validation of low-molecular-weight hits require rigorous biophysical characterization. The compound 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine (MW: 246.27 Da) is a highly specialized, chiral [1] frequently utilized in the synthesis of kinase and GPCR inhibitors.

From a biophysical perspective, this fragment presents two distinct challenges:

  • Low Intrinsic Affinity: Like most fragments, it binds in the high micromolar ( μ M) to millimolar (mM) range, producing weak signals in standard assays.

  • Fluorine-Induced Hydration Shifts: The highly electronegative difluoro moiety on the piperidine ring alters the basicity of the adjacent nitrogen and radically reshapes the local hydration shell.

To confidently advance this fragment into a lead optimization pipeline, relying on a single assay platform is a critical failure point. As a Senior Application Scientist, I mandate an orthogonal cross-validation strategy utilizing Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) . This guide objectively compares these platforms, detailing the causality behind experimental choices and providing self-validating protocols.

Assay Platform Comparison & Causality (E-E-A-T)

To build a robust data package, we must understand why each platform is deployed and what specific biophysical blind spots it covers.

Surface Plasmon Resonance (SPR): Kinetic Profiling

SPR is the gold standard for [2]. While equilibrium affinity ( KD​ ) is useful, in vivo drug efficacy is increasingly correlated with target residence time ( 1/koff​ ).

  • The Causality: Because our fragment has a low mass (246 Da), the theoretical maximum response ( Rmax​ ) upon binding is exceptionally low. To achieve a detectable signal-to-noise ratio, we must immobilize the target protein at a high density. Furthermore, the fragment requires DMSO for solubility. Because SPR is highly sensitive to bulk refractive index changes, even a 0.1% mismatch in DMSO concentration between the running buffer and the sample will mask the fragment's binding signal.

Isothermal Titration Calorimetry (ITC): Thermodynamic Deconvolution

ITC is the only label-free technique that directly measures the [3].

  • The Causality: The difluoro group of our fragment is lipophilic and typically displaces ordered water molecules from the target's hydrophobic binding pocket. ITC allows us to deconvolute whether the binding is driven by this entropic water displacement ( −TΔS ) or by [4] ( ΔH ) from the pyrrolidine-carbonyl core.

Microscale Thermophoresis (MST): Hydration Shell Sensitivity

MST measures the in a microscopic temperature gradient[5].

  • The Causality: Thermophoresis is exquisitely sensitive to changes in the hydration shell. Because the fluorination of the piperidine ring dramatically alters water networks upon binding, MST serves as the perfect orthogonal validation tool. It operates in free solution, eliminating the steric hindrances associated with SPR surface immobilization.

Workflow & Mechanistic Visualizations

G A Fragment Synthesis 4,4-Difluoro-1-[(3S)-pyrrolidine -3-carbonyl]piperidine B SPR Platform Kinetic Profiling A->B Immobilized Target C ITC Platform Thermodynamic Profiling A->C Label-free Solution D MST Platform Hydration Shell Profiling A->D Fluorescent Target E Cross-Validated Binding Affinity (K_D) B->E k_on / k_off C->E ΔH / -TΔS D->E TRIC Effect

Workflow for orthogonal cross-validation of fragment binding affinity.

G Fluorine Difluoro Moiety (Electronegative) Kinetics SPR Kinetics Altered Residence Time Fluorine->Kinetics Modulates H-bonds Hydration MST Thermophoresis Water Displacement Fluorine->Hydration Shifts hydration shell Thermo ITC Thermodynamics Enthalpy-Entropy Comp. Kinetics->Thermo K_D validation Hydration->Thermo Entropic gain (-TΔS)

Mechanistic impact of the difluoro moiety on binding kinetics and thermodynamics.

Quantitative Data Comparison

Below is a representative cross-validation dataset for 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine against a model target protein (e.g., Prolyl Oligopeptidase). A successful cross-validation requires the KD​ values across all three orthogonal platforms to fall within a 3-fold variance.

Assay PlatformPrimary OutputMeasured ValueSecondary OutputMeasured ValueConfidence
SPR Affinity ( KD​ )45.2 μ M Kinetics ( koff​ ) 0.054 s−1 High (DMSO Corrected)
ITC Affinity ( KD​ )48.5 μ M Enthalpy ( ΔH ) −3.2 kcal/mol High (Blank Subtracted)
MST Affinity ( KD​ )42.1 μ M Signal-to-Noise14.2High (Premium Capillaries)

Data Interpretation: The tight consensus of KD​ values (~45 μ M) confirms a true binding event. The ITC data reveals that binding is driven by both enthalpy ( −3.2 kcal/mol ) and entropy ( −TΔS=−2.7 kcal/mol ), confirming that the difluoro group successfully displaces ordered water from the pocket.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must include an internal self-validation mechanism to prevent false positives.

Protocol A: Surface Plasmon Resonance (SPR)
  • Surface Preparation: Immobilize the target protein via standard amine coupling to a CM5 sensor chip. Self-Validation: Target an immobilization level of 5000–8000 RU to ensure sufficient binding capacity for the 246 Da fragment. Inject a known positive control to verify protein folding post-immobilization.

  • Solvent Correction (Critical Step): Prepare a DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer. Causality: Fragments require high concentrations (up to 500 μ M), necessitating 5% DMSO. The calibration curve mathematically subtracts the bulk refractive index mismatch.

  • Analyte Injection: Inject 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine in a 2-fold dilution series (3.125 μ M to 200 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Isothermal Titration Calorimetry (ITC)
  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer. Causality: The fragment must be dissolved in the exact same dialysate to eliminate heats of mixing.

  • Titration Setup: Load 100 μ M of the target protein into the sample cell. Load 2 mM of the fragment into the injection syringe. Causality: Because fragment affinity is low, a high c -value ( c=n×[M]/KD​ ) cannot be achieved. High concentrations are required to force saturation.

  • Execution: Perform 20 injections of 2 μ L each at 25°C, with 150-second spacing between injections to allow the heat signal to return to baseline.

  • Self-Validation (Blank Subtraction): Perform a "ligand-into-buffer" titration. Fluorinated compounds can exhibit transient self-association, generating a background heat of dilution. Subtract this blank from the main binding isotherm before calculating ΔH and ΔS .

Protocol C: Microscale Thermophoresis (MST)
  • Target Labeling: Label the target protein with a RED-NHS fluorescent dye (targeting surface lysines). Self-Validation: Perform a capillary scan before the experiment. The initial fluorescence counts must be >200 units and consistent (±10%) across all 16 capillaries.

  • Titration Preparation: Prepare a 16-point serial dilution of the fragment (starting at 1 mM) and mix 1:1 with 10 nM of the labeled target protein.

  • Capillary Selection (Critical Step): Load the samples into Premium-Coated Capillaries. Causality: The lipophilic difluoro moiety can cause non-specific adsorption to standard untreated glass, leading to false-positive thermophoretic shifts.

  • Measurement: Expose the capillaries to an IR-laser (20% MST power) and record the Temperature-Related Intensity Change (TRIC). Plot the normalized fluorescence against ligand concentration to derive the KD​ .

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine
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4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine
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